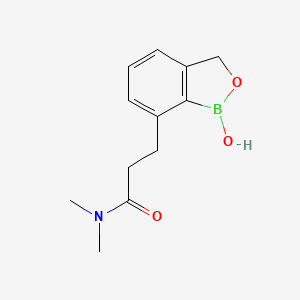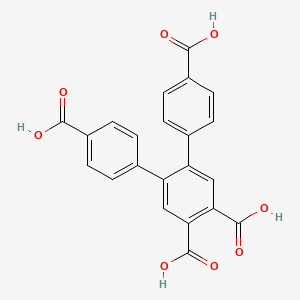
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C26H34O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of butoxy groups and hydroxyl groups on the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions, forming 1,5-dihydroxyanthraquinone.
Butoxylation: The hydroxyl groups are then reacted with butyl bromide in the presence of a base to introduce butoxy groups at the 2, 3, 6, and 7 positions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and butoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects through redox reactions, binding to specific proteins, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with similar hydroxyl groups but lacking butoxy groups.
2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated derivative of anthracene with different substituents.
1,5-Dihydroxyanthraquinone: Another hydroxylated anthraquinone derivative with hydroxyl groups at different positions.
Uniqueness
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of butoxy groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
205243-23-8 |
|---|---|
Molecular Formula |
C30H40O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2,3,6,7-tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O8/c1-5-9-13-35-21-17-19-23(27(33)29(21)37-15-11-7-3)26(32)20-18-22(36-14-10-6-2)30(38-16-12-8-4)28(34)24(20)25(19)31/h17-18,33-34H,5-16H2,1-4H3 |
InChI Key |
PEDCYWLCMMHBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)O)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)



![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)








